Cas no 1501557-49-8 (3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine)

3-(3-ブロモ-4-クロロフェニル)-1,2-オキサゾール-5-アミンは、有機合成化学において重要な中間体として利用される化合物です。臭素と塩素を有する芳香環とオキサゾールアミン骨格を併せ持つことで、高い反応性と多様な誘導体合成の可能性を提供します。特に医薬品や農薬の開発において、構造修飾の起点として有用です。ハロゲン置換基の存在により、パラジウムカップリング反応などのクロスカップリング反応に適した特性を示します。また、オキサゾール環の電子特性とアミン基の求核性が組み合わさり、分子設計の柔軟性が高いことが特徴です。

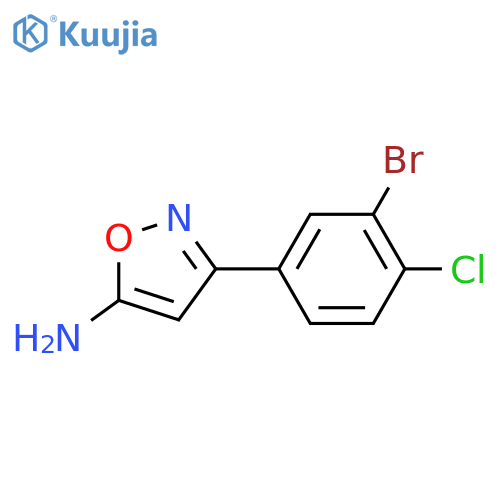

1501557-49-8 structure

商品名:3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine

3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine

- 1501557-49-8

- EN300-1914122

-

- インチ: 1S/C9H6BrClN2O/c10-6-3-5(1-2-7(6)11)8-4-9(12)14-13-8/h1-4H,12H2

- InChIKey: TURICGQYDPESRW-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C=CC(=C1)C1C=C(N)ON=1)Cl

計算された属性

- せいみつぶんしりょう: 271.93520g/mol

- どういたいしつりょう: 271.93520g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52Ų

- 疎水性パラメータ計算基準値(XlogP): 3

3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1914122-5.0g |

3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine |

1501557-49-8 | 5g |

$3189.0 | 2023-05-31 | ||

| Enamine | EN300-1914122-10g |

3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine |

1501557-49-8 | 10g |

$3007.0 | 2023-09-17 | ||

| Enamine | EN300-1914122-1.0g |

3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine |

1501557-49-8 | 1g |

$1100.0 | 2023-05-31 | ||

| Enamine | EN300-1914122-0.25g |

3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine |

1501557-49-8 | 0.25g |

$642.0 | 2023-09-17 | ||

| Enamine | EN300-1914122-0.05g |

3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine |

1501557-49-8 | 0.05g |

$587.0 | 2023-09-17 | ||

| Enamine | EN300-1914122-5g |

3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine |

1501557-49-8 | 5g |

$2028.0 | 2023-09-17 | ||

| Enamine | EN300-1914122-0.5g |

3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine |

1501557-49-8 | 0.5g |

$671.0 | 2023-09-17 | ||

| Enamine | EN300-1914122-10.0g |

3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine |

1501557-49-8 | 10g |

$4729.0 | 2023-05-31 | ||

| Enamine | EN300-1914122-0.1g |

3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine |

1501557-49-8 | 0.1g |

$615.0 | 2023-09-17 | ||

| Enamine | EN300-1914122-2.5g |

3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine |

1501557-49-8 | 2.5g |

$1370.0 | 2023-09-17 |

3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

1501557-49-8 (3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine) 関連製品

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量